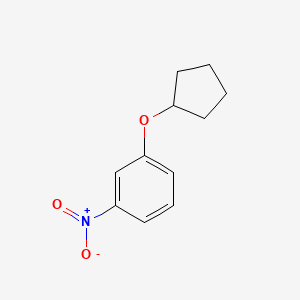
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C15H17N2Cl. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle known for its versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
作用機序
Target of Action
A structurally similar compound, 1-(9-ethyl-9h-carbazol-3-yl)-n-methylmethanamine, has been reported to interact with the cellular tumor antigen p53 .
Mode of Action
It’s suggested that carbazole-based compounds can modulate charge transport and trapping/detrapping of charges in localized states within the bulk of the polymer .
生化学分析
Biochemical Properties
Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring
Molecular Mechanism
It is known that the compound can selectively inhibit PRMT5, a protein arginine methyltransferase . This inhibition blocks symmetric dimethylation of histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), with no effect on the asymmetric methylation of H4R3 in lymphoblastoid cell lines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride typically involves the alkylation of carbazole followed by amination. One common method includes the reaction of 9-ethylcarbazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .
科学的研究の応用
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: It serves as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
類似化合物との比較
Similar Compounds
(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Similar in structure but with a methyl group instead of a hydrogen atom on the amine.
9-ethylcarbazole: Lacks the methanamine group, making it less reactive in certain chemical reactions.
Carbazole: The parent compound, which is more basic and less specialized.
Uniqueness
(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an ethyl group and a methanamine group on the carbazole backbone makes it particularly useful in various applications .
特性
IUPAC Name |
(9-ethylcarbazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17;/h3-9H,2,10,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPJTCKKLFOSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699748-66-7 |
Source


|
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)
![ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)
![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)
![(2E)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2685491.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)
![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)
![1-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]isoquinoline](/img/structure/B2685502.png)
![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)
